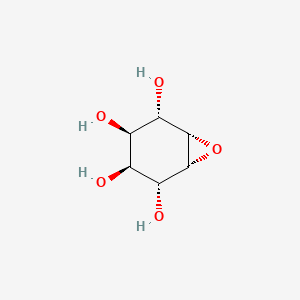

Conduritol A epoxide

Description

Contextualizing Conduritol A Epoxide within Cyclitol Chemistry and Epoxide Biology

Cyclitols are carbocyclic polyols that are widespread in nature and play crucial roles in cellular signaling and as structural components of larger biomolecules. researchgate.netebi.ac.uk Conduritols are a specific class of cyclitols characterized by a cyclohexene (B86901) ring with four hydroxyl groups. benthamdirect.com The presence of the double bond in conduritols allows for further chemical modification, such as epoxidation, leading to the formation of conduritol epoxides. nih.gov

Epoxides are three-membered cyclic ethers that are highly reactive due to ring strain. This reactivity is central to their biological function and their use as research tools. In the case of this compound, the epoxide ring is susceptible to nucleophilic attack by amino acid residues within the active site of an enzyme. researchgate.net This reaction leads to the formation of a covalent bond between the inhibitor and the enzyme, resulting in irreversible inhibition. researchgate.netnih.gov This mechanism-based inactivation makes conduritol epoxides, including the A isomer, powerful probes for studying enzyme function and structure. researchgate.net

Historical Perspectives on Conduritol Isomers and their Research Significance

The first conduritol was isolated in 1908 by K. Kübler from the bark of the vine Marsdenia cundurango. ebi.ac.uk Since then, various isomers of conduritol, designated A through F, have been identified and synthesized. ebi.ac.ukbenthamdirect.com The synthesis of 1,2,3,4-cyclohexanetetrols, the parent structures of conduritols, was first reported in 1933 by Pierre Bedos and Adrien Ruyer. wikipedia.org Later, in the 1950s, Théodore Posternak and his colleagues made significant contributions to the separation and characterization of various conduritol isomers. wikipedia.org

The research significance of conduritol isomers grew with the discovery of their biological activities. Conduritol B epoxide, for instance, became a widely used irreversible inhibitor of glucocerebrosidase, an enzyme implicated in Gaucher disease. caymanchem.comscbt.comtocris.com This has made it an invaluable tool in creating animal models for studying this lysosomal storage disorder. tocris.comnih.gov While much of the early focus was on the B isomer, the unique stereochemistry of each conduritol epoxide isomer, including this compound, allows for differential interactions with various enzymes, providing a toolkit for probing the specificity of glycosidases. researchgate.net The synthesis of various conduritol isomers and their epoxides has been a continuous area of research, with methods evolving from classical chemical syntheses to more modern chemoenzymatic approaches. researchgate.nettandfonline.com

Current Research Landscape and Emerging Trends for this compound

Current research continues to explore the potential of this compound and other conduritol derivatives as chemical probes and potential therapeutic leads. A significant trend is the use of these compounds in activity-based protein profiling (ABPP). nih.govnih.gov ABPP allows for the in vivo identification and characterization of enzyme activity, and conduritol epoxides serve as valuable reagents in this context. nih.gov

Researchers are also focused on the synthesis of novel conduritol analogs to fine-tune their inhibitory activity and selectivity for specific glycosidases. researchgate.net This includes the preparation of substituted conduritols and their epoxides to probe the active sites of enzymes in greater detail. researchgate.net Furthermore, the development of more efficient and stereoselective synthetic routes to access enantiomerically pure conduritol epoxides remains an active area of investigation. tandfonline.com The unique reactivity of the epoxide ring is also being harnessed in the synthesis of more complex molecules, such as higher disaccharides and other carbohydrate analogs. google.com

Table 1: Key Properties of Conduritol Epoxide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H10O5 | nih.gov |

| Molecular Weight | 162.14 g/mol | nih.gov |

| IUPAC Name | 7-oxabicyclo[4.1.0]heptane-2,3,4,5-tetrol | nih.gov |

| Synonyms | 1,2-Anhydro-3,4,5,6-alloinositol, this compound | ontosight.ainih.gov |

| Primary Biological Role | Glycosidase Inhibitor | ontosight.ai |

Table 2: Timeline of Significant Research on Conduritol and its Derivatives

| Year | Key Development | Researchers | Source |

|---|---|---|---|

| 1908 | First isolation of conduritol. | K. Kübler | ebi.ac.uk |

| 1933 | First reported synthesis of 1,2,3,4-cyclohexanetetrols. | Pierre Bedos and Adrien Ruyer | wikipedia.org |

| 1953 | Obtained and separated various isomers of conduritol. | Théodore Posternak and H. Friedli | wikipedia.org |

| 1974 | Use of conduritol B epoxide to inactivate sucrase-isomaltase. | Quaroni et al. | researchgate.net |

| 2010 | Ultrasensitive in situ visualization of active glucocerebrosidase using a conduritol B epoxide-based probe. | Witte et al. | caymanchem.com |

| 2019 | In vivo target engagement study of conduritol B epoxide using activity-based probes. | Kuo et al. | nih.gov |

Structure

3D Structure

Properties

CAS No. |

57090-00-3 |

|---|---|

Molecular Formula |

C6H10O5 |

Molecular Weight |

162.14 g/mol |

IUPAC Name |

(1R,2R,3S,4R,5S,6S)-7-oxabicyclo[4.1.0]heptane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H10O5/c7-1-2(8)4(10)6-5(11-6)3(1)9/h1-10H/t1-,2+,3+,4-,5+,6- |

InChI Key |

ZHMWOVGZCINIHW-XQVDCTMKSA-N |

Isomeric SMILES |

[C@H]1([C@@H]([C@H]([C@@H]2[C@H]([C@H]1O)O2)O)O)O |

Canonical SMILES |

C1(C(C(C2C(C1O)O2)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Conduritol a Epoxide

Stereoselective Synthesis from Precursors

The controlled synthesis of conduritol A epoxide, with its specific stereochemistry, is paramount for its application in the targeted synthesis of other molecules. Researchers have devised several elegant strategies to achieve this, starting from various precursors.

Chemical Synthesis from Conduritol A

Direct epoxidation of conduritol A serves as a straightforward route to this compound. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The stereochemical outcome of the epoxidation is directed by the existing hydroxyl groups on the conduritol A ring, which can influence the facial selectivity of the reagent's approach.

A novel and stereospecific synthesis of conduritol-A has been developed starting from cyclohexa-1,4-diene. rsc.org In this method, hydroxyl groups are introduced through classical potassium permanganate (B83412) (KMnO₄) oxidation, followed by photo-oxygenation. Subsequent suitable ring-opening reactions yield the desired conduritol-A. rsc.org

Total Syntheses from Cyclopentadiene (B3395910)/Benzoquinone Adducts

An effective strategy for the stereoselective synthesis of conduritols, including the precursor to this compound, utilizes the Diels-Alder adduct of cyclopentadiene and benzoquinone. ru.nlresearchgate.net This approach offers a high degree of stereocontrol. The synthesis of conduritol-A has been achieved from the readily available benzoquinone/cyclopentadiene adduct. ru.nl The key steps involve the stereoselective functionalization of the tricyclic adduct followed by a thermal [4+2] cycloreversion, a technique known as flash vacuum thermolysis (FVT), to yield the desired oxygenated cyclohexene (B86901) derivative. ru.nl This method has an advantage over using anthracene (B1667546) adducts as the cyclopentadiene byproduct is highly volatile and easily removed. ru.nl

Similarly, a stereoselective synthesis for conduritol-A was reported starting from p-benzoquinone and an anthracene derivative. metu.edu.tr The process involves the reduction of the Diels-Alder adduct, followed by oxidation of the double bond with osmium tetroxide. Deprotection and a retro-Diels-Alder reaction then furnish conduritol-A. metu.edu.tr

Enantiopure Synthesis Approaches

The demand for enantiomerically pure pharmaceuticals and biologically active compounds has driven the development of enantioselective syntheses of conduritol epoxides. A prominent strategy involves the microbial oxidation of aromatic compounds to generate chiral diene diols, which serve as key intermediates. thieme-connect.comacs.org For instance, the microbial oxidation of bromobenzene (B47551) can produce (1S,2S)-3-bromo-3,5-cyclohexadiene-1,2-diol, a chiral precursor for conduritols. thieme-connect.com

Another powerful technique is the enzymatic resolution of racemic conduritol derivatives. Lipases, for example, can selectively acylate or hydrolyze one enantiomer of a racemic mixture, allowing for the separation of enantiopure compounds. acs.orgnih.gov This chemoenzymatic approach has been successfully employed to prepare enantiopure esters of conduritol E, which can be further elaborated to other conduritol isomers. capes.gov.br Ring-closing metathesis (RCM) has also emerged as a powerful tool for the efficient synthesis of enantiopure conduritols from chiral starting materials derived from the chiral pool, such as tartaric acids. acs.org

Biocatalytic and Microbial Oxidation Routes to Conduritol Precursors

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for the synthesis of conduritol precursors. researchgate.net The use of whole-cell systems or isolated enzymes can provide access to chiral building blocks with high enantiomeric excess. nih.govmdpi.com

A key biocatalytic transformation is the dihydroxylation of aromatic compounds by dioxygenase enzymes. For example, mutant strains of Escherichia coli expressing toluene (B28343) dioxygenase can convert substituted benzenes into the corresponding cis-1,2-cyclohexadienediols with excellent enantiomeric purity (>99% ee). nih.gov These chiral diols are versatile precursors for the synthesis of various conduritols. nih.govmdpi.com The microbial oxidation of chlorobenzene (B131634) by Pseudomonas putida has been utilized to produce (1S, 2S)-3-chloro-3,5-cyclohexadiene-1,2-diol, a key intermediate in the enantiocontrolled synthesis of (-)-dihydroconduritol C. thieme-connect.com This biocatalytic step establishes the crucial cis-stereochemistry of the hydroxyl groups. thieme-connect.com

The combination of microbial oxidation with subsequent chemical modifications, a chemoenzymatic approach, has proven to be a powerful strategy for the synthesis of a wide range of conduritol analogs. rsc.orgresearchgate.net

| Starting Material | Biocatalyst/Enzyme | Product | Application |

| Substituted Arenes | E. coli JM109 (pDTG601) | Chiral cis-1,2-cyclohexadienediols | Precursors for enantiopure conduritols nih.gov |

| Chlorobenzene | Pseudomonas putida | (1S, 2S)-3-chloro-3,5-cyclohexadiene-1,2-diol | Synthesis of (-)-dihydroconduritol C thieme-connect.com |

| Bromobenzene | Microbial Oxidation | (1S,2S)-3-bromo-3,5-cyclohexadiene-1,2-diol | Enantiocontrolled synthesis of (+)-Conduritol E and (-)-Conduritol F thieme-connect.com |

| Naphthalene | Microbial Oxidation | Chiral cis-tetrahydronaphthalene-1,2-diol | Synthesis of tetrahydro-naphthalene conduritol analogs researchgate.net |

Regio- and Stereochemical Control in Epoxide Formation and Opening Reactions

The formation of the epoxide ring and its subsequent opening are critical steps that dictate the final stereochemistry of the target molecule. The stereochemistry of epoxidation is often directed by neighboring functional groups.

The ring-opening of conduritol epoxides is a versatile reaction that can be controlled to achieve high regio- and stereoselectivity. scbt.com The outcome of the reaction is influenced by the nature of the nucleophile, the solvent, and whether the reaction is performed under acidic or basic conditions. testbook.comalgoreducation.comlibretexts.org

Under basic or neutral conditions, the ring-opening typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom from the backside, leading to a trans-diaxial product. libretexts.orgnih.govacs.org In contrast, acid-catalyzed ring-opening can proceed through a mechanism with significant SN1 character, where the nucleophile attacks the more substituted carbon that can better stabilize a partial positive charge in the transition state. testbook.comlibretexts.org

For instance, the azidolysis of tetra-O-benzylconduritol B epoxide can be controlled to yield different regioisomers by careful selection of reagents and reaction conditions. nih.gov This regio- and stereocontrolled opening allows for the synthesis of various aminoinositols and 1,2-diaminoinositols. nih.gov The choice of protecting groups on the existing hydroxyls can also influence the conformational preferences of the cyclohexene ring, thereby affecting the regioselectivity of the epoxide opening. acs.org

| Epoxide Substrate | Reagents/Conditions | Nucleophile | Major Product |

| Tetra-O-benzylconduritol B epoxide | NaN₃, NH₄Cl, MeOH/H₂O | Azide (B81097) | trans-diaxial azido (B1232118) alcohol nih.govacs.org |

| Protected Conduritol Epoxide | 80% Acetic Acid in Water | Acetate | Diacetoxydiol ru.nl |

| Vinylic Epoxide Intermediate | 10% aqueous NaOH in THF | Hydroxide | Enantiomerically pure diol nih.govmdpi.com |

| Epoxide 7 | Sodium methoxide (B1231860) in methanol | Methoxide | Stereospecific benzylic opening product researchgate.net |

This compound as a Versatile Synthetic Intermediate for Complex Molecules

This compound and its derivatives are powerful building blocks in the synthesis of a diverse range of complex molecules, particularly those with biological significance. acs.org The strained epoxide ring is readily opened by a variety of nucleophiles, enabling the introduction of diverse functionalities with a high degree of stereocontrol. scbt.comrsc.org

These epoxides have been utilized as key intermediates in the synthesis of:

Aminoinositols and Diaminoinositols: Through regio- and stereoselective ring-opening with nitrogen nucleophiles like azide, followed by reduction. nih.gov

Glycosidase Inhibitors: The epoxide moiety itself can act as an inhibitor, and it serves as a precursor for other potent inhibitors like conduramine and cyclophellitol (B163102) analogs. researchgate.netrsc.orgontosight.ai

Higher Disaccharides and Conjugates: Cyclitol epoxides can act as electrophilic partners in coupling reactions with carbohydrates and other cyclitols to form complex conjugates. google.com

Manumycin-type Natural Products: A diepoxy aminoinositol derived from a conduritol derivative serves as a core scaffold for the synthesis of enantiopure epoxyquinones and quinols. nih.gov

Conduritol-alkyne Conjugates: Palladium-catalyzed cross-coupling reactions of deoxyconduritol derivatives with alkynyltrifluoroborates have been used to create a library of conduritol-alkyne conjugates. researchgate.net

The ability to control the stereochemistry of multiple chiral centers in a single synthetic sequence makes this compound an invaluable tool for synthetic chemists exploring the synthesis of natural products and their analogs. acs.org

Structure Activity Relationship Sar Studies of Conduritol a Epoxide Analogs

Correlation of Molecular Structure with Inhibitory Potency and Specificity

The inhibitory potency and specificity of conduritol A epoxide analogs are intricately linked to their molecular structure. These compounds are known for their ability to inhibit glycosidases, enzymes that play crucial roles in various biological processes.

The core structure of conduritol, a cyclohexenetetrol, provides a scaffold that mimics the natural substrates of glycosidases. The epoxide ring is a key feature, as its opening by a nucleophilic residue in the enzyme's active site leads to irreversible inhibition. scbt.comoup.com The orientation and substitution of the hydroxyl groups on the cyclitol ring are critical for enzyme recognition and binding.

Studies have shown that modifications to the conduritol structure can significantly alter inhibitory activity. For instance, the introduction of a bromine atom to create bromoconduritol B epoxide was found to dramatically increase its reactivity towards a cytosolic beta-glucosidase compared to the parent conduritol B epoxide. nih.gov This highlights the impact of even small structural changes on inhibitory potency.

Furthermore, the development of functionalized analogs has been a key strategy to enhance selectivity. By adding specific chemical groups to the conduritol framework, researchers can tailor the inhibitors to target particular glycosidases. researchgate.netbg.ac.rs For example, N-alkylation of aza-galactofagomine analogs, which share structural similarities with conduritols, demonstrated that longer alkyl chains increased the inhibition of β-glucosidase. bg.ac.rs This suggests that hydrophobic interactions can play a significant role in the binding of these inhibitors to the enzyme.

The following table summarizes the inhibitory activity of selected conduritol analogs against β-glucosidase:

| Compound | Target Enzyme | IC50 Value | Reference |

| Conduritol B epoxide | β-Glucosidase | - | bg.ac.rs |

| Analog with C3-phenylpropyl side-chain | β-Glucosidase | 2.08 μM | bg.ac.rs |

| Indole conduritol derivatives | β-Glucosidase | More potent than acarbose | researchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Influence of Stereochemistry on Enzyme Recognition and Reactivity

The stereochemistry of this compound analogs is a determining factor in their interaction with enzymes. The specific three-dimensional arrangement of atoms and functional groups dictates how the inhibitor fits into the enzyme's active site and its subsequent reactivity.

The configuration of the hydroxyl groups and the epoxide ring on the cyclohexane (B81311) scaffold is crucial for mimicking the transition state of the natural substrate, a key aspect of mechanism-based inhibition. universiteitleiden.nl For retaining glycosidases, the inhibitor must adopt a conformation that allows for the catalytic nucleophile of the enzyme to attack the epoxide ring, leading to a covalent adduct and irreversible inactivation. oup.comuniversiteitleiden.nl

The stereospecific opening of the epoxide ring is a critical step in the inactivation process. researchgate.net Studies on conduritol B epoxide have shown that the enzyme-catalyzed opening of the epoxide is highly stereospecific. researchgate.netoup.com This specificity arises from the precise positioning of the inhibitor within the active site, which is governed by the stereochemistry of the hydroxyl groups.

Furthermore, the chirality of the epoxide itself has been shown to significantly influence inhibitory potency. uq.edu.au In a study on epoxyalkyl cellobiosides, it was found that two different β-glucan endohydrolases were preferentially inhibited by different stereoisomers of the epoxide. uq.edu.au This highlights that even subtle differences in stereochemistry can lead to significant differences in enzyme recognition and reactivity. The structural symmetry of some conduritol epoxides, like conduritol B epoxide, can even allow them to inhibit both α- and β-glucosidases, although often with differing efficiencies. oup.comresearchgate.net

Design and Synthesis of Functionalized Analogs for Enhanced Selectivity

The design and synthesis of functionalized this compound analogs aim to improve their selectivity towards specific glycosidases. This is achieved by strategically modifying the core conduritol structure to enhance interactions with the target enzyme's active site while minimizing binding to off-target enzymes.

A common strategy involves the introduction of various functional groups to the cyclitol ring. These modifications can alter the electronic properties, steric bulk, and hydrogen-bonding capabilities of the inhibitor, thereby influencing its binding affinity and selectivity. For instance, the synthesis of fluorinated conduritol analogs has been explored to modulate their biological activity. researchgate.net

The synthesis of these analogs often involves a combination of chemical and enzymatic methods. researchgate.net Microbial oxidation can be used to introduce hydroxyl groups with specific stereochemistry onto an aromatic precursor, which is then chemically converted to the desired conduritol analog. researchgate.netnih.gov The opening of the epoxide ring with different nucleophiles is a key step in introducing diverse functionalities. researchgate.net For example, treatment of a conduritol epoxide precursor with sodium azide (B81097) can introduce an azido (B1232118) group, which can be further modified. researchgate.netacs.orgnih.gov

The synthesis of dimeric conduritol analogs has also been investigated as a means to enhance inhibitory potency and potentially selectivity. researchgate.net These larger molecules can span a greater portion of the enzyme's active site, leading to stronger binding. The creation of hybrid molecules, such as those combining conduritol and carbasugar moieties, has also been explored to develop potent and selective glycosidase inhibitors. cdnsciencepub.com

The following table presents examples of synthetic strategies for functionalized conduritol analogs:

| Starting Material | Key Reaction Step | Functionalized Analog | Reference |

| Naphthalene | Microbial dihydroxylation and subsequent epoxidation | Polycyclic conduritol analogs | researchgate.net |

| Cyclooctatetraene | Photooxygenation and reduction | Bis-homoconduritol derivatives | researchgate.net |

| Protected conduritol-B epoxide | Regio- and stereocontrolled epoxide opening with nitrogen nucleophiles | Aminocyclitol derivatives | csic.es |

| Tetra-O-benzylconduritol B epoxide | Regio- and stereocontrolled azidolysis | Aminoinositols and 1,2-diaminoinositols | acs.orgnih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Modulation of Biological Processes by Conduritol A Analogues (e.g., Insulin (B600854) Release)

Certain analogs of conduritol A have been shown to modulate biological processes, including the release of insulin. researchgate.netacs.org This suggests that these compounds may have therapeutic potential beyond their role as glycosidase inhibitors.

The mechanism by which conduritol analogs affect insulin secretion is not fully understood but is thought to involve the modulation of signaling pathways within pancreatic β-cells. researchgate.net Insulin release is a complex process regulated by blood glucose levels and a variety of signaling molecules. nih.govwikipedia.org Glucose metabolism in β-cells leads to an increase in the ATP/ADP ratio, which closes ATP-sensitive potassium (KATP) channels, leading to membrane depolarization, calcium influx, and insulin exocytosis. nih.gov

Studies have shown that some conduritol analogs can either stimulate or inhibit insulin release, depending on the glucose concentration. researchgate.net For example, conduritol A itself has been reported to have a small stimulatory effect on basal insulin secretion. researchgate.net Other, more complex, conduritol-related polyols have also been shown to modulate insulin release from isolated pancreatic islets. researchgate.net

The ability of these analogs to influence insulin secretion highlights the potential for developing novel therapeutic agents for metabolic disorders such as diabetes. By designing analogs that specifically target the signaling pathways involved in insulin release, it may be possible to create drugs that can help to regulate blood glucose levels.

Applications of Conduritol a Epoxide As a Chemical Biology Tool

Probing Enzyme Mechanisms and Substrate Specificities

Conduritol A epoxide and its isomers serve as invaluable probes for dissecting the catalytic mechanisms of retaining glycoside hydrolases. These enzymes typically employ a double-displacement mechanism involving a covalent glycosyl-enzyme intermediate. Conduritol epoxides are classified as mechanism-based inhibitors because they are processed by the enzyme's own catalytic machinery. The enzyme's catalytic nucleophile, typically the carboxylate side chain of an aspartate or glutamate (B1630785) residue, attacks one of the epoxide's carbon atoms. researchgate.netresearchgate.net This action opens the strained epoxide ring and results in the formation of a stable, covalent ester linkage between the inhibitor and the enzyme, effectively mimicking the natural glycosyl-enzyme intermediate. researchgate.netresearchgate.net This process irreversibly inactivates the enzyme, trapping it in a state that can be studied to provide a snapshot of the catalytic cycle. researchgate.net

The stereospecificity of the epoxide ring-opening is dictated by the precise geometry of the enzyme's active site, providing detailed information about the catalytic process. researchgate.net Furthermore, the pseudosymmetric nature of Conduritol B epoxide allows it to be recognized by both β- and α-glucosidases, albeit with different efficiencies. nih.gov It is a potent inhibitor of β-glucosidases such as glucocerebrosidase (GBA) but inhibits α-glucosidases only at significantly higher concentrations. abcam.comsigmaaldrich.comresearchgate.net This differential reactivity is a powerful tool for probing the substrate specificities and active site topographies of different glycosidases. By comparing the inactivation kinetics of various enzymes with a single probe, researchers can infer key differences in their active site architecture. The crystal structure of GBA in complex with CBE provides definitive proof of this covalent modification, showing the inhibitor bound to the catalytic nucleophile, glutamate-340. nih.gov

Table 1: Inhibitory Profile of Conduritol B Epoxide (CBE) Against Various Glycosidases

| Enzyme Class | Specific Enzyme Example | Typical CBE Potency | Mechanistic Insight |

|---|---|---|---|

| β-Glucosidase | Glucocerebrosidase (GBA) | High (IC₅₀ in the low µM range) abcam.comresearchgate.net | Probes the active site of the key enzyme deficient in Gaucher disease. |

| α-Glucosidase | Lysosomal α-glucosidase (GAA) | Low (IC₅₀ in the high µM to mM range) abcam.comresearchgate.net | Demonstrates active site discrimination based on anomeric preference. |

| β-Glucosidase | Non-lysosomal GBA2 | Moderate to Low | Reveals differences in active site accessibility compared to lysosomal GBA. |

| α-Glucosidase | Sucrase-Isomaltase | Moderate | Pseudosymmetry allows interaction despite non-preferred anomeric configuration. researchgate.net |

Identification of Catalytic Residues via Active Site Labeling and Mutagenesis Studies

A primary application of conduritol epoxides is the definitive identification of catalytic nucleophiles in glycosidases. The formation of a covalent bond between the epoxide and a specific amino acid residue serves as a permanent "label" on the active site machinery. The classic methodology involves incubating the target enzyme with a radiolabeled version of the inhibitor, such as tritiated CBE. apexbt.com Following complete inactivation, the enzyme is subjected to proteolytic digestion, breaking it into smaller peptide fragments. apexbt.com

These fragments are then separated, typically using chromatography, and the peptide containing the radioactive label is isolated. Subsequent amino acid sequencing of this labeled fragment allows for the precise identification of the residue that formed the covalent bond with the inhibitor. apexbt.com This powerful technique of active site-directed labeling was instrumental in early studies that identified a key aspartate residue as the catalytic nucleophile in the sucrase-isomaltase complex. abcam.com Similarly, it was used to characterize the catalytic site of human lysosomal α-glucosidase. nih.gov

The identity of the catalytic nucleophile is often confirmed through X-ray crystallography and site-directed mutagenesis. The crystal structure of human acid β-glucosidase (GBA) covalently bound to CBE unequivocally identified Glutamate-340 (Glu340) as the catalytic nucleophile. researchgate.netnih.gov To further validate such findings, site-directed mutagenesis is employed. In this technique, the identified residue (e.g., Glu340) is replaced with a non-nucleophilic amino acid, such as alanine or glutamine. The resulting mutant enzyme is then tested for catalytic activity. A complete loss of function in the mutant protein provides definitive evidence that the labeled residue is essential for catalysis.

Table 2: Examples of Catalytic Nucleophiles Identified Using Conduritol B Epoxide

| Enzyme | Organism/Tissue Source | Identified Catalytic Nucleophile | Method of Identification |

|---|---|---|---|

| Sucrase-Isomaltase | Rabbit Small Intestine | Aspartate | Active Site Labeling with Radiolabeled CBE abcam.comapexbt.com |

| Acid β-glucosidase (GBA) | Human | Glutamate-340 | X-ray Crystallography of CBE-bound enzyme researchgate.netnih.gov |

| Lysosomal α-glucosidase | Human | Aspartate-518 | Active Site Labeling and Peptide Sequencing nih.gov |

Development of In Vitro and Animal Models for Investigating Glycosidase Function

Conduritol B epoxide is a cornerstone tool for creating pharmacological models of lysosomal storage disorders, most notably Gaucher disease. abcam.comresearchgate.net This disease is caused by a genetic deficiency of the enzyme GCase, leading to the accumulation of its substrate, glucosylceramide. Since complete genetic knockout of the GBA gene is often lethal in animal models, CBE provides an effective alternative to study the disease's pathophysiology by chemically inducing GCase deficiency. nanotempertech.com

In Vitro Models: In cell culture systems, CBE treatment effectively mimics the biochemical defects of Gaucher disease. sigmaaldrich.com When applied to cultured macrophages, CBE irreversibly inhibits GCase, leading to a progressive, time-dependent accumulation of glucosylceramide within the lysosomes. researchgate.net Remarkably, these CBE-treated cells develop the distinct morphological characteristics of patient-derived "Gaucher cells," including the formation of intracellular fibrillar structures that are a hallmark of the disease. researchgate.net These cellular models are invaluable for studying the downstream consequences of substrate accumulation, such as cellular stress and inflammation, and for testing the efficacy of potential therapeutics like enzyme replacement therapies. nih.gov

Animal Models: In vivo, systemic administration of CBE to animals, such as mice or zebrafish, creates a robust model of Gaucher disease. abcam.comnih.gov CBE treatment leads to widespread inhibition of GCase in various tissues, resulting in the accumulation of glucosylceramide and the development of key disease pathologies, including significant neuroinflammation. nih.govlcms.cz These chemically-induced animal models are critical for understanding the systemic effects of GCase deficiency and the link between Gaucher disease and an increased risk for Parkinson's disease. researchgate.netapexbt.com While highly effective, a key consideration in these models is the potential for off-target inhibition of other glycosidases at higher doses, requiring careful optimization of treatment regimens. abcam.comlcms.cz

Table 3: Characteristics of CBE-Induced Models of Glycosidase Deficiency

| Model Type | System | Key Features | Research Applications |

|---|---|---|---|

| In Vitro | Cultured Macrophages | Glucosylceramide accumulation; Formation of "Gaucher cell" morphology. researchgate.net | Studying cellular pathology; Screening for therapeutic agents. |

| In Vitro | Neuronal Cell Lines (e.g., SH-SY5Y) | Glycolipid accumulation in a neuronal context. sigmaaldrich.com | Investigating neuronopathic aspects of Gaucher disease. |

| Animal | Mouse | Systemic GCase inhibition; Glucosylceramide storage; Neuroinflammation. nih.gov | Studying disease progression; Preclinical testing of therapies. |

| Animal | Zebrafish | GCase inhibition in a transparent vertebrate model. abcam.com | High-throughput screening; Studying developmental effects. |

Utilization in Activity-Based Protein Profiling (ABPP) for Target Engagement Analysis

Activity-Based Protein Profiling (ABPP) is a powerful proteomic technique used to measure the functional activity of entire enzyme families directly in complex biological samples. While conduritol epoxides are not typically used as primary ABPP probes because they lack a reporter tag, they are essential reagents in a competitive ABPP workflow for assessing target engagement and inhibitor selectivity. researchgate.netnih.gov

In this competitive format, a biological sample (e.g., cell lysate or live cells) is first incubated with the unlabeled inhibitor, CBE. CBE covalently occupies the active sites of its target enzymes. Subsequently, a broad-spectrum, reporter-tagged activity-based probe (ABP)—often a fluorescently labeled cyclophellitol (B163102) derivative—is added. researchgate.net This ABP can only label enzymes whose active sites were not previously blocked by CBE. By measuring the reduction in the fluorescent signal from the ABP, researchers can precisely quantify the extent to which CBE engaged with its targets. researchgate.net

This approach has been used to perform the first detailed in vivo target engagement studies for CBE, providing critical insights into its selectivity. sigmaaldrich.comnih.gov These studies have confirmed GBA as the primary target of CBE but also identified key off-targets at higher concentrations, such as the non-lysosomal GBA2 and lysosomal α-glucosidase. researchgate.netnih.gov By performing dose-response experiments, competitive ABPP allows for the determination of IC₅₀ values for both on- and off-targets in a native biological context, establishing a crucial "selectivity window" for the inhibitor in various cellular and animal models. nih.gov

Table 4: In Vivo Target Engagement of CBE in Zebrafish Larvae Determined by Competitive ABPP

| Target Enzyme | Function | IC₅₀ (µM) nih.gov |

|---|---|---|

| GBA | Lysosomal β-glucosidase | 44.1 |

| GBA2 | Non-lysosomal β-glucosidase | 890 |

| GANAB | Neutral α-glucosidase | 4700 |

| GUSB | β-glucuronidase | 6470 |

| GAA | Lysosomal α-glucosidase | 9550 |

Exploration in Biochemical Assays and Screening Methodologies for Enzyme Inhibitors

Owing to its well-defined mechanism of action and reliability, Conduritol B epoxide is widely used as a standard tool in biochemical assays and in the development of screening platforms for new glycosidase inhibitors. Its role is multifaceted, serving as a reference compound, a tool for assay validation, and a means to dissect complex enzymatic activities.

As a positive control or reference inhibitor , CBE is invaluable in screens for new GCase modulators. researchgate.net In high-throughput screening campaigns, its inclusion validates that the assay is performing correctly and provides a benchmark of potency against which newly discovered "hit" compounds can be measured. Any new potential inhibitor would be expected to show a dose-dependent effect that can be compared to the inhibition profile of CBE.

Furthermore, CBE's selectivity is exploited to deconstruct complex enzyme activities within biological samples. researchgate.net For instance, in a tissue homogenate containing multiple β-glucosidases, CBE can be used to selectively and irreversibly "knock out" the activity of GCase. researchgate.net This allows for the specific measurement and characterization of other, CBE-insensitive β-glucosidase activities, a technique that was crucial for identifying and studying the non-lysosomal GBA2 enzyme. researchgate.net

In the context of inhibitor screening, CBE is central to competitive assay formats . A screening strategy can be designed where test compounds are evaluated based on their ability to prevent the covalent labeling of GCase by CBE or a tagged activity-based probe. In such a competitive binding assay, a potent reversible or irreversible inhibitor will compete with CBE for access to the active site, resulting in a measurable decrease in CBE-mediated labeling. This provides a robust method for identifying compounds that bind to the desired enzymatic target.

Computational Investigations of Conduritol Epoxide Interactions

Molecular Docking and Predictive Binding Affinity Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the binding mode and affinity of small molecule inhibitors within the active site of a target protein.

In the context of conduritol epoxides, molecular docking has been instrumental in rationalizing their inhibitory mechanism against glycosidases. For instance, in silico docking studies of the closely related conduritol-β-epoxide (CBE) with the enzyme glucocerebrosidase (GCase) have been performed to understand its binding interactions. mdpi.com These analyses predict that the inhibitor binds to amino acid residue pockets in GCase, showing a high degree of similarity to the binding of other known ligands. mdpi.com The primary mechanism of inhibition involves the epoxide ring being positioned in close proximity to the catalytic nucleophile of the enzyme, priming it for a covalent reaction that leads to irreversible inactivation. mdpi.com

Predictive binding affinity analysis, often calculated as a docking score (e.g., Vina score), provides a quantitative estimate of the binding strength. In a study involving GCase, CBE was predicted to have a strong binding affinity with a Vina score of -9.2. mdpi.com The analysis further identified key amino acid residues, such as Glu340, as being critical for the interaction, which aligns with its known role as the catalytic nucleophile. mdpi.com Such studies are crucial for the structure-based design of new, potentially more potent, glycosidase inhibitors based on the conduritol scaffold.

Table 1: Molecular Docking Analysis of Conduritol-β-Epoxide (CBE) with Glucocerebrosidase (GCase)| Parameter | Value/Description | Reference |

|---|---|---|

| Target Enzyme | Glucocerebrosidase (GCase) | mdpi.com |

| Inhibitor | Conduritol-β-epoxide (CBE) | mdpi.com |

| Predicted Binding Affinity (Vina Score) | -9.2 | mdpi.com |

| Key Interacting Residue | Glu340 (Catalytic Nucleophile) | mdpi.com |

| Predicted Binding Mode | The inhibitor's epoxide ring is positioned for nucleophilic attack by the catalytic residue, leading to covalent bond formation. | mdpi.comuva.nl |

This table summarizes the results from an *in silico* molecular docking study, highlighting the predicted binding affinity and key interactions of CBE with its target enzyme, GCase.Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations of Enzyme-Catalyzed Reactions and Intermediate Formation

To study the chemical reaction of conduritol A epoxide with its target enzyme, more advanced computational methods are required. Quantum mechanics/molecular mechanics (QM/MM) simulations are a powerful approach for modeling enzyme-catalyzed reactions. nih.govnih.gov In this hybrid method, the chemically active region of the system—such as the epoxide, the catalytic nucleophile, and other critical active site residues—is treated with a high-level quantum mechanics (QM) method. biomolmd.org This allows for an accurate description of electronic rearrangements, including bond formation and breakage. The remainder of the protein and the surrounding solvent are treated with a more computationally efficient molecular mechanics (MM) force field. nih.gov

The application of QM/MM simulations to the this compound system would enable a detailed investigation of the entire reaction pathway for enzyme inactivation. Researchers could model the nucleophilic attack of an active site residue (e.g., aspartate or glutamate) on one of the epoxide's carbon atoms. This would allow for the characterization of the transition state—the highest energy point along the reaction coordinate—and the calculation of the activation energy barrier, which determines the reaction rate. youtube.com Furthermore, the structure and stability of the resulting covalent intermediate, where the inhibitor is permanently attached to the enzyme, can be precisely determined. These simulations provide fundamental insights into how the enzyme's active site environment catalyzes the epoxide ring-opening reaction. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Inactivation Mechanisms

While QM/MM simulations are ideal for studying the chemical reaction itself, molecular dynamics (MD) simulations provide unparalleled detail into the physical motions and conformational dynamics of the enzyme-inhibitor complex over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by integrating Newton's equations of motion, offering a view of the system's dynamic behavior at an atomic scale. nih.gov

Predictive Modeling of Structural Perturbations and Mutational Impacts on Enzyme Function

A significant challenge in drug development is anticipating how mutations in the target protein might lead to resistance. Computational methods offer a promising avenue for predicting the impact of such structural perturbations on inhibitor binding and efficacy. nih.gov

For this compound, predictive modeling could be employed to assess how mutations in a target glycosidase might affect its susceptibility to inhibition. Using structure-based computational approaches, such as the Rosetta software suite or physics-based free energy simulations, researchers can model specific mutations in the enzyme's active site or elsewhere. nih.gov These methods calculate the change in binding free energy (ΔΔG) between the inhibitor and the mutated enzyme compared to the wild-type. A positive ΔΔG value would suggest that the mutation destabilizes inhibitor binding, potentially leading to resistance, while a negative value might indicate enhanced binding or sensitivity. nih.gov These predictive models can systematically screen for potential resistance mutations, guiding the development of next-generation inhibitors that are less susceptible to such changes. They can also help explain experimentally observed resistance by providing a structural and energetic rationale for the decreased inhibitor potency. nih.gov

Table 2: Illustrative Output of Predictive Modeling for Mutational Impacts| Enzyme Mutation | Location Relative to Active Site | Predicted ΔΔG (kcal/mol) | Predicted Impact on Inhibition |

|---|---|---|---|

| D215N | Catalytic Nucleophile | +5.2 | Strong Resistance (loss of catalytic activity) |

| W380A | Binding Pocket | +2.8 | Moderate Resistance (loss of key binding interaction) |

| Y120F | Binding Pocket | +0.4 | Minimal Impact |

| G410S | Distal to Active Site | -0.2 | No Significant Change |

This table provides a hypothetical example of data generated from predictive modeling studies to assess the impact of specific enzyme mutations on the efficacy of an inhibitor like this compound.Future Directions and Unexplored Research Avenues for Conduritol a Epoxide

Advanced Synthetic Strategies for Novel Conduritol A Epoxide Derivatives with Enhanced Properties

The development of novel derivatives of this compound with tailored properties is a key area for future research. Advanced synthetic strategies are being explored to move beyond simple modifications and create analogues with significantly enhanced efficacy, selectivity, and cell permeability.

Divergent Synthetic Routes: Future synthetic efforts will likely focus on divergent strategies, where a common intermediate can be strategically modified to produce a wide array of structurally diverse conduritol analogues. researchgate.netnih.govrsc.org This approach allows for the efficient generation of libraries of compounds with varied stereochemistry and functional groups. By emulating biosynthetic pathways or employing innovative chemical transformations, chemists can access novel chemical entities that would be difficult to produce through linear synthesis. researchgate.netnih.gov

Chemoenzymatic Synthesis: The integration of enzymatic reactions into synthetic pathways, known as chemoenzymatic synthesis, offers a powerful method for creating complex and stereochemically pure this compound derivatives. nih.govmdpi.comup.ac.za Enzymes, such as lipases and epoxide hydrolases, can catalyze reactions with high regio- and enantioselectivity, which is often challenging to achieve with traditional chemical methods. rsc.org This approach can be used to introduce specific modifications to the conduritol scaffold, leading to derivatives with improved biological activity.

Enhanced Properties: A primary goal of synthesizing new derivatives is to improve their physicochemical properties. For instance, increasing the lipophilicity of the molecule can enhance its ability to cross cellular membranes and reach intracellular targets. nih.govebi.ac.uk Strategies to achieve this include the addition of hydrophobic moieties to the core structure. The table below outlines potential synthetic strategies and their targeted outcomes for creating next-generation this compound derivatives.

| Synthetic Strategy | Key Reactions/Techniques | Desired Derivative Properties | Potential Advantages |

| Divergent Synthesis | Ring-closing metathesis, Barbier allylation, Oxa-Michael reaction. researchgate.netrsc.org | Structural diversity, varied stereoisomers, novel heterocyclic fusions. | Efficient library generation, exploration of new chemical space. |

| Chemoenzymatic Synthesis | Lipase-mediated resolutions, Baeyer-Villiger oxidation, epoxide hydrolase-mediated openings. mdpi.comrsc.org | High enantiopurity, specific hydroxyl group modifications. | Green chemistry, high stereocontrol, access to unique isomers. |

| Lipophilicity Enhancement | Addition of polycyclic hydrocarbons or other non-polar groups. ebi.ac.uk | Increased cell permeability, improved bioavailability. | Better access to intracellular targets, potential for in vivo applications. |

Integration of Omics Technologies for Comprehensive Biological Impact Analysis

To gain a holistic understanding of the biological effects of this compound and its derivatives, the integration of "omics" technologies is a critical future direction. These high-throughput techniques can provide a global snapshot of the molecular changes within a biological system upon treatment with the compound. nih.govnih.gov

Proteomics: Quantitative proteomic approaches can identify and quantify thousands of proteins in a cell or tissue sample. nih.gov By comparing the proteomes of cells treated with this compound to untreated cells, researchers can identify proteins whose expression levels or post-translational modifications are altered. researchgate.net This can reveal not only the direct targets of the compound but also downstream effects on various cellular pathways. Chemical proteomics, in particular, uses probe-based strategies to directly identify protein targets from complex biological mixtures. nih.govfrontiersin.orgnih.govresearchgate.net

Metabolomics: Metabolomics is the comprehensive study of small molecules, or metabolites, within a biological system. nih.govmdpi.com This technology can reveal how this compound perturbs metabolic pathways. For example, inhibition of a specific glycosidase could lead to the accumulation of its substrate and a depletion of its product, changes that can be readily detected by metabolomic analysis. nih.gov This provides a functional readout of the compound's activity in a cellular context.

Lipidomics: Given that many target enzymes of conduritol epoxides are involved in lipid metabolism (e.g., glucocerebrosidase), lipidomics is a particularly relevant omics approach. nih.govmdpi.com This specialized branch of metabolomics focuses on the global analysis of lipids. Treatment of cells with this compound could lead to significant alterations in the cellular lipid profile, which can be comprehensively mapped using lipidomics to understand the downstream consequences of enzyme inhibition. nih.gov

The integration of these omics platforms can provide a multi-layered understanding of the biological impact of this compound, as summarized in the table below.

| Omics Technology | Information Gained | Potential Discoveries for this compound |

| Proteomics | Changes in protein expression, post-translational modifications, and direct protein-ligand interactions. nih.govnih.gov | Identification of off-targets, elucidation of downstream signaling cascades, discovery of resistance mechanisms. |

| Metabolomics | Alterations in metabolic pathways and endogenous metabolite concentrations. nih.govnih.gov | Functional validation of enzyme inhibition, discovery of perturbed metabolic networks, identification of biomarkers of effect. |

| Lipidomics | Global changes in the cellular lipid profile. mdpi.comnih.gov | Understanding the impact on lipid homeostasis, identifying specific lipid species that accumulate or are depleted. |

Exploration of Novel Enzyme Targets Beyond Glycosidases

While this compound is primarily known as a glycosidase inhibitor, there is growing interest in identifying other potential protein targets. The epoxide moiety is inherently reactive and could potentially form covalent bonds with nucleophilic residues in the active sites of other enzymes.

Research on the related compound, conduritol B epoxide, has shown that it can inhibit other enzymes, such as nonlysosomal glucosylceramidase (GBA2) and lysosomal α-glucosidase, particularly at higher concentrations. nih.govresearchgate.net This suggests that conduritol epoxides may have a broader target profile than previously appreciated. Future research will likely focus on systematically identifying these "off-targets," which could reveal new biological functions for these compounds and provide starting points for the development of inhibitors for these novel targets.

Chemical Proteomics for Target Discovery: A powerful strategy for identifying novel targets is activity-based protein profiling (ABPP), a subset of chemical proteomics. nih.govresearchgate.net This technique utilizes chemical probes that mimic the structure of the compound of interest to covalently label and identify its protein targets in a complex biological sample. By creating a this compound-based probe, researchers could systematically pull down and identify its binding partners, including those outside the glycosidase family. nih.gov

The table below outlines potential non-glycosidase enzyme classes that could be explored as targets for this compound, based on the reactivity of the epoxide warhead.

| Potential Enzyme Class | Rationale for Interaction | Method of Investigation |

| Esterases/Lipases | Contain nucleophilic serine residues in their active sites that could react with the epoxide. | Activity-based protein profiling, in vitro enzyme inhibition assays. |

| Cysteine Proteases | Utilize a reactive cysteine residue for catalysis that could potentially open the epoxide ring. | Competitive ABPP, biochemical assays with purified enzymes. |

| Epoxide Hydrolases | These enzymes naturally process epoxide-containing substrates. | Direct enzymatic assays to determine if this compound is a substrate or inhibitor. |

Development of Next-Generation Chemical Biology Probes Based on the this compound Scaffold

Building on its utility as a mechanism-based inhibitor, the this compound scaffold is an excellent starting point for the development of sophisticated chemical biology probes. These next-generation tools can be used to visualize and quantify enzyme activity in living systems with high precision. upenn.edu

Probes with Reporter Tags: A key feature of modern chemical probes is the inclusion of a reporter tag, such as a fluorophore or a biotin molecule. idtdna.comidtdna.com Attaching a fluorescent dye to the this compound scaffold would allow researchers to directly visualize the location and abundance of target enzymes within cells using microscopy techniques. A biotin tag would enable the enrichment and subsequent identification of target proteins via mass spectrometry.

"Clickable" Probes for Bioorthogonal Chemistry: To minimize potential steric hindrance from bulky reporter tags, a more advanced strategy is to use "clickable" probes. nih.govnih.govthe-scientist.commdpi.comspringernature.com These probes contain a small, bioorthogonal handle, such as an alkyne or an azide (B81097) group. After the probe has reacted with its protein target in a biological system, a reporter tag with a complementary handle can be attached via a highly specific and efficient "click" reaction. nih.govmdpi.com This two-step approach provides greater flexibility and is less likely to interfere with the initial binding of the probe to its target.

The development of these advanced probes will enable a wide range of new experiments, as detailed in the table below.

| Probe Type | Key Feature | Potential Applications |

| Fluorescently-Tagged Probes | Covalently attached fluorophore (e.g., FAM, Cy5). idtdna.comidtdna.com | Live-cell imaging of enzyme activity, flow cytometry-based screening, fluorescence polarization assays. |

| Biotinylated Probes | Covalently attached biotin molecule. | Affinity purification of target enzymes, identification of binding partners via proteomics. |

| "Clickable" Probes | Small bioorthogonal handle (alkyne or azide). nih.govthe-scientist.com | Two-step labeling for proteomics and imaging, multiplexed target analysis, in vivo probe administration. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.